Bradykinin Fragment 1-7
Overview
Description
Bradykinin (1-7) is a peptide fragment derived from the larger peptide bradykinin. It is part of the kallikrein-kinin system, which plays a crucial role in various physiological processes, including inflammation, blood pressure regulation, and pain mediation. Bradykinin (1-7) is known for its vasoactive properties, meaning it can influence the dilation and constriction of blood vessels .
Mechanism of Action
Target of Action
Bradykinin (1-7) primarily targets the Bradykinin B2 Receptor (B2R) . B2R is a receptor of the seven-transmembrane GPCR family, capable of generating a broad spectrum of physiological responses . The affinity of ACE is higher for bradykinin than for angiotensin I, suggesting that ACE inhibitors may be more effective inhibitors of bradykinin degradation than of angiotensin II production .
Mode of Action
Bradykinin (1-7) interacts with its target, the B2R, leading to the activation of a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . It also induces the release of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions . These secondary messengers modulate the production of nitric oxide or prostaglandins .
Biochemical Pathways
Bradykinin (1-7) affects several biochemical pathways. It is a metabolite of Bradykinin, cleaved by endopeptidase . . In humans, two types of kininogens are circulating in plasma, namely high-molecular-weight kininogen (H-kininogen, HK) and low-molecular-weight kininogen (L-kininogen, LK). The human kininogens result from alternative splicing of a single KGN1 gene .
Pharmacokinetics
It is known that bradykinin is a short-lived peptide . A class of drugs called angiotensin-converting-enzyme inhibitors (ACE inhibitors) increase bradykinin levels by inhibiting its degradation, thereby increasing its blood pressure lowering effect .
Result of Action
Bradykinin (1-7) has several molecular and cellular effects. It is a potent endothelium-dependent vasodilator and mild diuretic, which may cause a lowering of the blood pressure . It also causes contraction of non-vascular smooth muscle in the bronchus and gut, increases vascular permeability, and is also involved in the mechanism of pain .
Action Environment
The action of Bradykinin (1-7) can be influenced by various environmental factors. For instance, the presence of ACE inhibitors can increase the levels of Bradykinin by inhibiting its degradation . Furthermore, the action of Bradykinin (1-7) can be affected by the presence of other molecules in the environment, such as other hormones and signaling molecules .
Biochemical Analysis
Biochemical Properties
Bradykinin (1-7) is a metabolite of bradykinin, formed by endopeptidase cleavage . Bradykinin signals mainly through Bradykinin Receptor B2 (B2R), a G protein-coupled receptor (GPCR) coupled to G protein family such as Gα qs, Gα q /Gα 11, Gα i1, and Gβ1 γ 2 . B2R stimulation leads to the activation of a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT and secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol and Ca 2+ ions . These secondary messengers modulate the production of nitric oxide or prostaglandins .
Cellular Effects
Bradykinin (1-7) exerts its effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Bradykinin induces vasodilation in peripheral circulation by decreasing the arterial tone of the smooth muscle and increasing blood flow . Additionally, it initiates plasma extravasation by complying with capillary endothelium and vasoconstriction via the induction of venous smooth muscle fibers .
Molecular Mechanism
The molecular mechanism of Bradykinin (1-7) action involves specific activation of the bradykinin receptor . Combined with functional analysis, the structures reveal the mechanism of ligand selectivity and specific activation of the bradykinin receptor . These findings also provide a framework for guiding drug design targeting bradykinin receptors for the treatment of inflammation, cardiovascular disorders, and COVID-19 .
Metabolic Pathways
Bradykinin (1-7) is involved in the kallikrein-kinin system (KKS), associated with an inflammatory response pathway . Kinins are released from high molecular weight kininogens (HMWK) and low molecular weight kininogens (LMWK) by the action of plasma kallikrein (PK) or tissue kallikrein (TK) .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bradykinin (1-7) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU or DIC and deprotection agents such as TFA .
Industrial Production Methods: In an industrial setting, the production of bradykinin (1-7) involves large-scale SPPS. The process is automated to ensure high yield and purity. After synthesis, the peptide is cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: Bradykinin (1-7) can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted analogs of bradykinin (1-7), each with unique biological activities .
Scientific Research Applications
Bradykinin (1-7) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in cell signaling and vascular biology.
Medicine: Explored for its potential therapeutic effects in conditions like hypertension, inflammation, and pain management.
Industry: Utilized in the development of diagnostic assays and as a standard in mass spectrometry .
Comparison with Similar Compounds
Bradykinin (1-9): The full-length peptide with broader biological activity.
Bradykinin (1-8): Another fragment with distinct physiological effects.
Des-Arg9-bradykinin: A metabolite with specific receptor affinity .
Uniqueness: Bradykinin (1-7) is unique due to its specific receptor interactions and the resulting biological effects. Unlike the full-length bradykinin, which has a wide range of actions, bradykinin (1-7) has more targeted effects, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N10O9/c36-22(10-4-14-39-35(37)38)31(50)44-16-6-12-26(44)33(52)43-15-5-11-25(43)30(49)40-19-28(47)41-23(18-21-8-2-1-3-9-21)29(48)42-24(20-46)32(51)45-17-7-13-27(45)34(53)54/h1-3,8-9,22-27,46H,4-7,10-20,36H2,(H,40,49)(H,41,47)(H,42,48)(H,53,54)(H4,37,38,39)/t22-,23-,24-,25-,26-,27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRROPKNGCGVIOG-QCOJBMJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N10O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30946609 | |
Record name | N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23815-87-4 | |
Record name | Bradykinin, des-phe(8)-des-arg(9)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023815874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2-{[2-({[1-(Arginylprolyl)pyrrolidin-2-yl](hydroxy)methylidene}amino)-1-hydroxyethylidene]amino}-1-hydroxy-3-phenylpropylidene)serylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30946609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the full chemical name of Arg-Pro-Pro-Gly-Phe-Ser-Pro?
A1: The full chemical name of Arg-Pro-Pro-Gly-Phe-Ser-Pro is Arginyl-prolyl-prolyl-glycyl-phenylalanyl-seryl-proline.
Q2: What is the molecular formula and weight of Arg-Pro-Pro-Gly-Phe-Ser-Pro?
A2: The molecular formula of Arg-Pro-Pro-Gly-Phe-Ser-Pro is C35H54N10O9, and its molecular weight is 758.86 g/mol. []
Q3: Can you describe the spectroscopic data associated with Arg-Pro-Pro-Gly-Phe-Ser-Pro?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy has been extensively used to characterize the structure of Arg-Pro-Pro-Gly-Phe-Ser-Pro and its parent peptide, bradykinin. Studies have identified characteristic chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) providing valuable information on the peptide's conformation in various solvents. [, ]
Q4: How does Arg-Pro-Pro-Gly-Phe-Ser-Pro interact with its target?
A4: Arg-Pro-Pro-Gly-Phe-Ser-Pro is a fragment of bradykinin, primarily interacting with bradykinin receptors, classified as B1 and B2 receptors. The full bradykinin sequence is required for optimal B2 receptor activation, while B1 receptors show affinity for bradykinin fragments like des-Arg9-bradykinin. [, ]
Q5: What are the downstream effects of Arg-Pro-Pro-Gly-Phe-Ser-Pro binding to its target?
A5: The downstream effects of bradykinin and its fragments, including Arg-Pro-Pro-Gly-Phe-Ser-Pro, depend on the activated receptor subtype and cell type. Generally, bradykinin binding can lead to vasodilation, increased vascular permeability, pain sensation, and the release of other mediators like prostaglandins and nitric oxide. [, ]
Q6: How is Arg-Pro-Pro-Gly-Phe-Ser-Pro used in research applications?
A6: Arg-Pro-Pro-Gly-Phe-Ser-Pro, as a well-defined fragment of bradykinin, is employed in research to investigate the substrate specificity of enzymes like ACE and aminopeptidase P. Additionally, it can be used in studies aiming to understand the structure-activity relationships of bradykinin and design novel bradykinin receptor ligands. [, ]
Q7: How do structural modifications of Arg-Pro-Pro-Gly-Phe-Ser-Pro impact its activity?
A7: Structural modifications, particularly at the N- and C-termini of Arg-Pro-Pro-Gly-Phe-Ser-Pro, significantly affect its interaction with bradykinin receptors and enzymatic degradation. For instance, adding residues to the N-terminus can enhance its affinity for certain enzymes like human tissue kallikrein. [] Modifications impacting the peptide backbone cyclization or introducing D-amino acids have been explored to develop bradykinin antagonists. [, ]
Q8: What is known about the stability of Arg-Pro-Pro-Gly-Phe-Ser-Pro?
A8: Like most peptides, Arg-Pro-Pro-Gly-Phe-Ser-Pro is susceptible to degradation by proteases. Its stability is influenced by factors like pH, temperature, and the presence of proteolytic enzymes. []
Q9: Are there specific formulation strategies to improve its stability?
A9: Formulation strategies to improve peptide stability generally involve using protease inhibitors, modifying the peptide structure (e.g., cyclization, D-amino acid substitutions), or developing delivery systems that protect the peptide from degradation. []
Q10: Are there any cell-based assays or animal models used to study Arg-Pro-Pro-Gly-Phe-Ser-Pro?
A10: While Arg-Pro-Pro-Gly-Phe-Ser-Pro itself may not be directly used in cell-based assays or animal models, these methods are widely employed to study the effects of bradykinin and its analogs. Examples include studying bradykinin's effects on smooth muscle contraction (e.g., guinea pig ileum), vasodilation, and inflammatory responses in various animal models. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.